2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile
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Overview
Description
2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile is a useful research compound. Its molecular formula is C15H13N3O2 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 649899. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Approaches and Chemical Properties
Research on o-phenylenediamines has contributed significantly to the synthetic approaches for benzimidazoles, demonstrating their utility in creating compounds with potential biological activities. Ibrahim (2011) discussed methods for synthesizing benzimidazoles from o-phenylenediamines, highlighting their importance in medicinal chemistry and potential applications in creating new therapeutic agents (Ibrahim, 2011).
Biological Applications and Mechanisms
The synthesis and biological importance of benzimidazole derivatives have been extensively reviewed, showcasing their broad spectrum of pharmacological activities. These activities include antimicrobial, antiviral, antidiabetic, anticancer, and anti-inflammatory effects. Notably, benzimidazole derivatives have been recognized for their significance in drug discovery and development due to their versatile therapeutic properties. Vasuki et al. (2021) emphasized the significance of Mannich base benzimidazole derivatives in medicine, highlighting their roles in various biological activities and the potential for novel therapeutic agents with increased efficacy and lower toxicity (Vasuki et al., 2021).
Applications in Optoelectronic Materials
The inclusion of benzimidazole and related heterocyclic fragments into π-extended conjugated systems has been recognized for creating novel optoelectronic materials. Lipunova et al. (2018) reviewed the application of quinazoline and pyrimidine derivatives, including those related to benzimidazoles, in electronic devices, luminescent elements, and photoelectric conversion elements, demonstrating the value of these compounds in the development of new materials for optoelectronics (Lipunova et al., 2018).
Mechanism of Action
The mechanism of action of “2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile” is not explicitly mentioned in the search results. However, benzimidazole derivatives are known to exhibit various types of biological activity, which suggests that they interact with biological systems in a variety of ways .
Future Directions
Properties
IUPAC Name |
2-(2-hydroxyethyl)-3-methyl-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-10(6-7-19)15(20)18-13-5-3-2-4-12(13)17-14(18)11(9)8-16/h2-5,17,19H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNCJHHFYZDSIAK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3NC2=C1C#N)CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50327370 |
Source
|
Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
19 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680025 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
166671-26-7 |
Source
|
Record name | 2-(2-Hydroxyethyl)-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50327370 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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